![molecular formula C20H30N2O5 B2439712 (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate CAS No. 1463501-46-3](/img/structure/B2439712.png)
(2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate
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Description
(2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry. In
Scientific Research Applications
- Antiviral Agents : Researchers are investigating the antiviral properties of this compound. Its piperidine core and benzyloxy substituent may interact with viral proteins, potentially inhibiting viral replication .
- Neurological Disorders : The piperidine scaffold suggests potential use in neurological disorders. Scientists are exploring its effects on neurotransmitter systems and neuroprotection .
- Chiral Catalysts : The chiral nature of this compound makes it valuable in asymmetric synthesis. It could serve as a catalyst for enantioselective reactions .
- Building Blocks : Chemists utilize it as a building block for constructing more complex molecules due to its versatile functional groups .
- Polymerization Initiators : The tert-butyl ester group can act as a polymerization initiator. Researchers explore its use in designing novel polymers .
- Surface Modification : The benzyloxy substituent may facilitate surface modification of materials, enhancing properties like hydrophobicity or adhesion .
- Prodrug Design : The tert-butyl ester and benzyloxy groups allow for prodrug design. Researchers investigate its potential as a prodrug for targeted drug delivery .
- Stability and Metabolism : Understanding its stability and metabolism is crucial for optimizing drug formulations .
- Alkaloid Mimicry : The piperidine-based structure resembles alkaloids found in natural products. Researchers use it as a synthetic intermediate for alkaloid synthesis .
- Conformational Studies : Computational simulations explore the preferred conformations of this compound. Insights aid drug design and predict binding interactions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Pharmacokinetics and Drug Delivery
Natural Product Synthesis
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPOQAIVWXDFN-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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